![molecular formula C20H19FN2O B2913239 4-(3-(4-Fluorophenyl)azepane-1-carbonyl)benzonitrile CAS No. 1705867-69-1](/img/structure/B2913239.png)
4-(3-(4-Fluorophenyl)azepane-1-carbonyl)benzonitrile
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Description
4-(3-(4-Fluorophenyl)azepane-1-carbonyl)benzonitrile, also known as FABN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FABN belongs to the class of azepane compounds, which are known for their diverse biological activities. In
Scientific Research Applications
- Research Findings : 4-(3-(4-Fluorophenyl)azepane-1-carbonyl)benzonitrile and related pyrazole-derived hydrazones have been synthesized. These molecules exhibit potent growth inhibition against drug-resistant strains of Staphylococcus aureus (including methicillin-resistant MRSA) and Acinetobacter baumannii. Their minimum inhibitory concentration (MIC) values can be as low as 0.39 μg/mL. Importantly, they are non-toxic to human cells .
- Research Context : Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives, aiming to modify pharmacokinetic profiles. These derivatives were explored as SARMs .
Antimicrobial Activity
Selective Androgen Receptor Modulators (SARMs)
properties
IUPAC Name |
4-[3-(4-fluorophenyl)azepane-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O/c21-19-10-8-16(9-11-19)18-3-1-2-12-23(14-18)20(24)17-6-4-15(13-22)5-7-17/h4-11,18H,1-3,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCWZUAUQIZOSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Fluorophenyl)azepane-1-carbonyl]benzonitrile |
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